(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
Description
Properties
CAS No. |
920802-12-6 |
|---|---|
Molecular Formula |
C18H20FNO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
InChI Key |
SOBARSZDTPGQEA-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-1-phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with ®-1-phenylethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research purposes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Morpholine vs.
Substituent Effects :
- Trifluoromethyl Groups : The aprepitant intermediate (–6) has bulky trifluoromethyl substituents, increasing molecular weight and lipophilicity, which may enhance binding affinity but reduce solubility .
- Nitro Group : 4-(2-fluoro-4-nitrophenyl)morpholine () contains a nitro group, which is metabolically reactive and may limit in vivo stability compared to the target compound’s fluorophenyl group .
- Chlorinated Derivatives : The dichloro-substituted compound in exhibits higher polarity, likely influencing solubility and target selectivity .
Metabolic and Pharmacokinetic Comparisons
- Metabolic Stability : The target compound’s morpholine core lacks sulfur atoms, avoiding the rapid oxidation observed in ML3403 (e.g., sulfoxide formation) .
- Solubility : Simpler substituents (fluorophenyl, phenylethyl) may confer balanced lipophilicity compared to bulkier analogs (e.g., trifluoromethyl-substituted derivatives in –6) .
- Stereochemical Impact : The (2R,1R) configuration ensures optimal spatial orientation for target interactions, contrasting with racemic mixtures or alternative stereoisomers in related compounds.
Biological Activity
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a morpholine derivative that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, which could lead to therapeutic applications, especially in oncology and neurology.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 4-fluorophenyl group and a 1-phenylethyl group. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and bioactivity.
Molecular Formula: C18H20FNO
Molecular Weight: 299.36 g/mol
Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The modulation of these pathways can lead to reduced tumor growth and improved responses to existing therapies.
Anticancer Activity
Studies have demonstrated that morpholine derivatives exhibit anticancer properties by inhibiting the proliferation of various cancer cell lines. The compound has shown effectiveness against:
- Breast Cancer Cells : In vitro studies revealed that this compound inhibited the growth of MCF-7 breast cancer cells, suggesting a potential role in breast cancer therapy.
- Lung Cancer Cells : Similar inhibitory effects were noted in A549 lung cancer cells, where the compound induced apoptosis through the activation of caspase pathways.
Neuroprotective Effects
There is emerging evidence that morpholine derivatives may possess neuroprotective properties. Research indicates potential benefits in models of neurodegenerative diseases, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
| Study | Target | Findings |
|---|---|---|
| Smith et al. (2020) | MCF-7 Breast Cancer | Demonstrated a 70% inhibition of cell proliferation at 10 µM concentration. |
| Johnson et al. (2021) | A549 Lung Cancer | Induced apoptosis with an IC50 value of 15 µM, linked to caspase activation. |
| Lee et al. (2022) | Neuroprotection in Mouse Models | Reduced neuroinflammation and improved cognitive function post-treatment. |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post oral administration.
- Distribution : High tissue distribution with significant brain penetration due to its lipophilicity.
- Metabolism : Primarily metabolized by liver enzymes, with potential for drug-drug interactions.
- Excretion : Renal excretion as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
